2,3,4,5-Tetrafluoro-6-(methoxymethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrafluoro-6-(methoxymethyl)benzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of four fluorine atoms and a methoxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrafluoro-6-(methoxymethyl)benzoic acid typically involves the fluorination of a suitable precursor, such as a benzoic acid derivative. One common method is the direct fluorination of 2,3,4,5-tetrafluorobenzoic acid using a fluorinating agent like elemental fluorine or a fluorinating reagent under controlled conditions . The reaction is usually carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrafluoro-6-(methoxymethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Fluorinated derivatives with different substituents.
Oxidation: Aldehydes or carboxylic acids.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
2,3,4,5-Tetrafluoro-6-(methoxymethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrafluoro-6-(methoxymethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability . The methoxymethyl group can also influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluorobenzoic acid: Lacks the methoxymethyl group, making it less versatile in certain applications.
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxymethyl group, leading to different reactivity and applications.
2,3,5,6-Tetrafluoro-4-methoxy-benzamide:
Uniqueness
2,3,4,5-Tetrafluoro-6-(methoxymethyl)benzoic acid is unique due to the combination of fluorine atoms and a methoxymethyl group, providing a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
62172-92-3 |
---|---|
Molecular Formula |
C9H6F4O3 |
Molecular Weight |
238.14 g/mol |
IUPAC Name |
2,3,4,5-tetrafluoro-6-(methoxymethyl)benzoic acid |
InChI |
InChI=1S/C9H6F4O3/c1-16-2-3-4(9(14)15)6(11)8(13)7(12)5(3)10/h2H2,1H3,(H,14,15) |
InChI Key |
VNOHYGGIYVAKGB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=C(C(=C1F)F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.